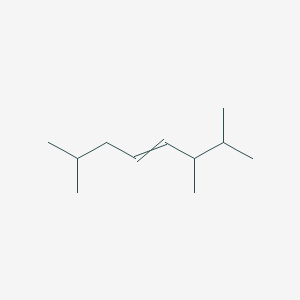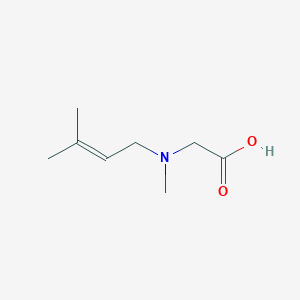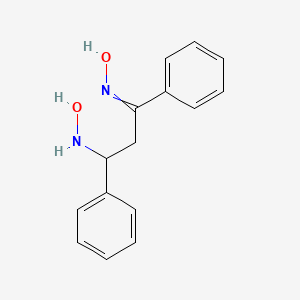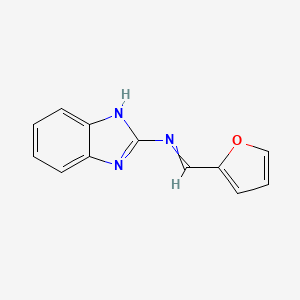
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties This compound is characterized by the presence of a dimethylamino group attached to a phosphoryl group, which is further connected to a methyl-methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine typically involves the reaction of dimethylamine with a phosphorylating agent under controlled conditions. One common method includes the use of phosphoryl chloride (POCl3) as the phosphorylating agent. The reaction proceeds as follows:
Reaction Setup: Dimethylamine is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Phosphorylating Agent: Phosphoryl chloride is slowly added to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
Stirring and Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored using techniques such as thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of phosphoryl oxides
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted phosphoramidates
Wissenschaftliche Forschungsanwendungen
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine has found applications in various scientific research areas:
Biology: Investigated for its potential as a biochemical probe to study phosphoryl transfer reactions in biological systems.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine exerts its effects involves the interaction of its phosphoryl group with molecular targets. The phosphoryl group can participate in phosphoryl transfer reactions, where it donates a phosphoryl group to acceptor molecules. This process is facilitated by the presence of the dimethylamino group, which enhances the nucleophilicity of the compound. The molecular targets and pathways involved in these reactions are often studied using advanced spectroscopic and computational techniques.
Vergleich Mit ähnlichen Verbindungen
N-(D-dimethylamino-phosphoryl)-N-methyl-methanamine can be compared with other similar compounds, such as:
N,N-dimethylphosphoramidic chloride: Similar in structure but contains a chloride group instead of a methyl-methanamine moiety.
N-methyl-N-phosphoryl-methanamine: Lacks the dimethylamino group, resulting in different reactivity and applications.
N,N-dimethylphosphoramidate: Contains a phosphoryl group but differs in the attached amine groups.
Eigenschaften
CAS-Nummer |
58993-59-2 |
|---|---|
Molekularformel |
C5H13Cl2N2OP |
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
N-[dichloromethyl(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C5H13Cl2N2OP/c1-8(2)11(10,5(6)7)9(3)4/h5H,1-4H3 |
InChI-Schlüssel |
OCSSUISEZSACFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=O)(C(Cl)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)

![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)

![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)





![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)


